N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-3-1-7-19-11)17-9-10-13(16-6-5-15-10)12-4-2-8-20-12/h2,4-6,8,11H,1,3,7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJISRHJGFZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic systems. Below is a detailed comparison:
Oxolane-2-Carboxamide Derivatives
- (2S)-N-(3-Chloro-2-methylphenyl)oxolane-2-carboxamide ():
- Structural Similarity : Shares the oxolane-2-carboxamide backbone.
- Key Difference : The substituent is a chlorinated phenyl group, enhancing lipophilicity compared to the pyrazine-thiophene-methyl group in the target compound. Chlorophenyl derivatives are typically more hydrophobic, which may influence membrane permeability and metabolic stability .
- N-[3-(Methylamino)propyl]oxolane-2-carboxamide (): Structural Similarity: Retains the oxolane-2-carboxamide core. Key Difference: A methylamino-propyl chain replaces the pyrazine-thiophene system.
Thiophene-Containing Carboxamides
- 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) ():
- Structural Similarity : Contains a thiophene-carboxamide scaffold.
- Key Difference : The hydrazinyl-oxoethyl side chain introduces a reactive hydrazide group, which may confer chelating or nucleophilic properties absent in the target compound. This functional group is often leveraged in metalloenzyme inhibition or prodrug design .
- N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) (): Structural Similarity: Shares the thiophene-carboxamide framework.
Pyrazine-Based Analogs
- N-(3-Methylbutanoyl)-Nα-(2-pyrazinylcarbonyl)-L-phenylalaninamide (): Structural Similarity: Incorporates a pyrazine-2-carbonyl group. Key Difference: The phenylalaninamide moiety introduces chirality and a peptide-like structure, enabling interactions with proteasomal targets (e.g., bortezomib analogs). In contrast, the target compound’s oxolane-carboxamide and thiophene groups may favor different pharmacokinetic profiles .
Research Implications
- Synthetic Challenges : The target compound’s multi-heterocyclic structure may require sequential cross-coupling and carboxamide formation, as seen in ’s methodologies for thiophene derivatives .
- Biological Relevance : The pyrazine-thiophene system could mimic coenzyme motifs, while the oxolane-carboxamide may enhance blood-brain barrier penetration compared to polar analogs like 98a .
Note: Direct experimental data (e.g., solubility, bioactivity) for the target compound are absent in the provided evidence; comparisons are inferred from structural and functional group analysis. Further studies are needed to validate these hypotheses.
Biological Activity
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic implications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxolane ring and subsequent functionalization with thiophene and pyrazine moieties. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The compound has shown significant inhibition against both Gram-positive and Gram-negative bacteria, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Bacillus subtilis | 15 µg/mL |
| Candida albicans | 30 µg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The results demonstrated that this compound effectively scavenged free radicals, which are implicated in oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 18.5 |
| Hydroxyl Radical Scavenging | 22.0 |
These findings suggest that the compound may offer protective effects against oxidative damage .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that the compound binds effectively to bacterial enzymes involved in cell wall synthesis and metabolic pathways, leading to inhibition of growth .
Case Studies
In a recent study examining pyrazole derivatives, including this compound, researchers found that these compounds exhibited not only antimicrobial but also anti-inflammatory properties. The anti-inflammatory effects were evaluated through carrageenan-induced paw edema models in rats, where treated groups showed significantly reduced inflammation compared to controls .
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To further elucidate the pathways through which this compound exerts its biological effects.
- Structure–Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
Q & A
Q. What are the recommended synthetic routes for N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps:
- Thiophene Functionalization : Introduce the thiophene moiety via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach substituents to the pyrazine ring .
- Pyrazine-Methyl Linkage : Use reductive amination or alkylation to connect the pyrazine and oxolane (tetrahydrofuran) groups.
- Carboxamide Formation : React the intermediate with oxolane-2-carboxylic acid using coupling agents like EDC/HOBt .
- Purification : Recrystallization or column chromatography is recommended to achieve >95% purity .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the thiophene, pyrazine, and oxolane groups. Anomalous shifts (e.g., deshielded protons near electronegative atoms) indicate electronic effects .
- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for the oxolane-carboxamide linkage. Use software like SHELX for refinement .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods. Include positive controls (e.g., staurosporine) and triplicate runs .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
Advanced Research Questions
Q. How can synthetic yield be optimized when encountering low reaction efficiency in the pyrazine-thiophene coupling step?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). High dielectric solvents may improve ion-pair stabilization .
- Reaction Monitoring : Use TLC or LC-MS to identify intermediates and adjust reaction time/temperature dynamically .
Q. How to resolve contradictions in reported IC values across studies for this compound?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage numbers). Variations >10% may stem from buffer pH or co-solvents .
- Standardization : Replicate experiments using a reference compound (e.g., imatinib for kinase studies) to calibrate inter-lab variability .
- Structural Confirmation : Verify batch purity via HPLC and crystallography to rule out degradation or polymorphism .
Q. What computational strategies predict the compound’s pharmacokinetics and off-target interactions?
- Methodological Answer :
- QSAR Modeling : Train models on thiophene-pyrazine derivatives to estimate logP, solubility, and CYP450 inhibition. Use software like Schrödinger or MOE .
- Molecular Dynamics (MD) : Simulate binding to off-target receptors (e.g., hERG) to assess cardiotoxicity risk. Prioritize residues with high RMSD values (>2 Å) .
Q. How to design in vivo studies to evaluate metabolic stability and tissue distribution?
- Methodological Answer :
- Radiolabeling : Synthesize C-labeled analogs for tracking via autoradiography or PET imaging .
- Pharmacokinetic Sampling : Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-administration. Use LC-MS/MS for quantification .
- Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF to detect phase I/II metabolites .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show no activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
